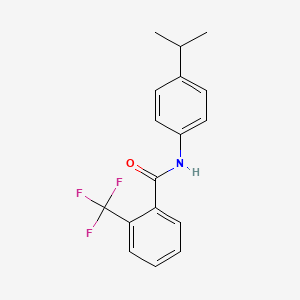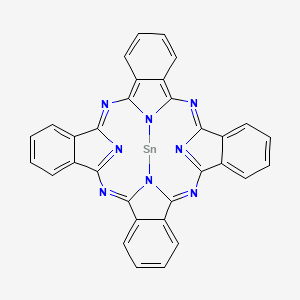
Phthalocyanatotin cento
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalocyanatotin cento, also known as tin (II) phthalocyanine, is an organometallic compound with the molecular formula C32H16N8Sn. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its vibrant color and is used in various applications, including as a material in organic light-emitting diodes (OLEDs) .
Métodos De Preparación
The synthesis of phthalocyanatotin cento typically involves the reaction of phthalonitrile with a tin (II) salt under high-temperature conditions. The reaction is usually carried out in the presence of a solvent such as quinoline or dimethylformamide (DMF). The general reaction can be represented as follows:
4C8H4(CN)2+SnCl2→C32H16N8Sn+4HCl
In industrial production, the process may involve additional purification steps to obtain high-purity this compound. Techniques such as recrystallization and chromatography are commonly used to achieve the desired purity levels .
Análisis De Reacciones Químicas
Phthalocyanatotin cento undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin (IV) phthalocyanine.
Reduction: Reduction reactions can convert it back to tin (II) phthalocyanine.
Substitution: It can undergo substitution reactions where the tin atom is replaced by other metals or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phthalocyanatotin cento has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and ability to coordinate with different substrates.
Biology: It has been studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation to kill cancer cells.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: It is used in the production of OLEDs, photovoltaic cells, and as a pigment in inks and coatings.
Mecanismo De Acción
The mechanism of action of phthalocyanatotin cento in photodynamic therapy involves the absorption of light, which excites the compound to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell death by damaging cellular components, including DNA, proteins, and lipids .
Comparación Con Compuestos Similares
Phthalocyanatotin cento is unique among phthalocyanines due to the presence of the tin (II) ion. Similar compounds include:
Copper phthalocyanine: Used as a blue pigment in inks and coatings.
Zinc phthalocyanine: Studied for its use in photodynamic therapy.
Iron phthalocyanine: Used as a catalyst in various chemical reactions.
Compared to these compounds, this compound offers unique properties such as higher stability and specific reactivity due to the tin (II) ion .
Propiedades
Fórmula molecular |
C32H16N8Sn |
|---|---|
Peso molecular |
631.2 g/mol |
Nombre IUPAC |
9,18,27,36,37,39,40,41-octaza-38λ2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
Clave InChI |
LLVONELOQJAYBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816117.png)

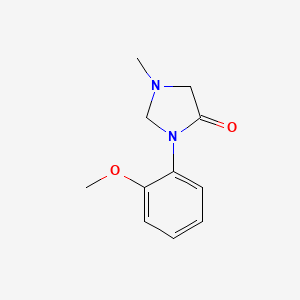
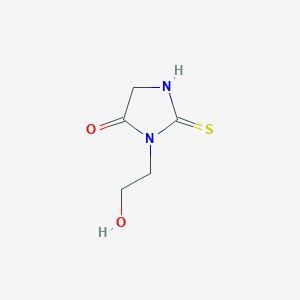
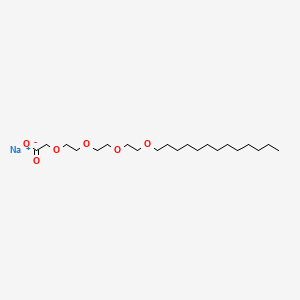

![[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride](/img/structure/B12816159.png)
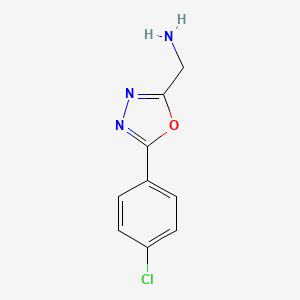


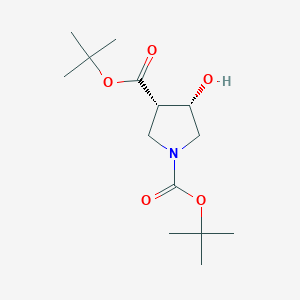
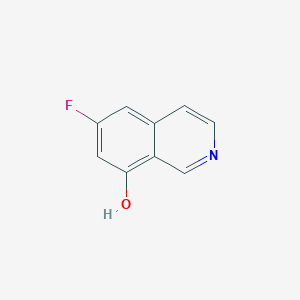
![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
